molecular formula C11H13N3O4 B175819 (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate CAS No. 122092-22-2

(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate

Cat. No. B175819
M. Wt: 251.24 g/mol
InChI Key: NDZYRKDQBWLBHP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 122092-22-2. It has a molecular weight of 251.24 g/mol and its IUPAC name is methyl (2S)-1- (5-nitro-2-pyridinyl)-2-pyrrolidinecarboxylate . This compound is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 87 - 88°C . It should be stored sealed in a dry environment at 2-8°C .

Scientific Research Applications

1. Use in 1,3-Dipolar Cycloaddition Reactions

(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate is involved in 1,3-dipolar cycloaddition reactions. For example, 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied to reveal the effect of the substituent at positions 2 and 5 of the pyridine ring on the [3+2]-cycloaddition process. This research led to the synthesis of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring, highlighting its role in creating novel nitrogen-containing compounds (Bastrakov, Fedorenko, Starosotnikov, & Shakhnes, 2021).

2. Reactivity in Cycloaddition Reactions with Azides and Pyridine N-oxides

Another study explored the reactivity of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This resulted in the formation of tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating its potential in diverse chemical synthesis pathways (Holt & Fiksdahl, 2007).

3. Antimicrobial Activity

The compound's derivatives have been shown to possess interesting antimicrobial activity. A study focused on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, revealing significant antibacterial activity against certain strains, such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimycobacterial agents (Nural et al., 2018).

4. Synthesis of Nitrogen-Containing Scaffolds

A microwave-assisted synthesis approach involving (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate led to novel nitrogen-containing scaffolds. The study demonstrated the construction of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, revealing the compound's versatility in creating structurally diverse nitrogen-rich molecules (Henry, Haupt, & Turner, 2009).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZYRKDQBWLBHP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594754
Record name Methyl 1-(5-nitropyridin-2-yl)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate

CAS RN

122092-22-2
Record name Methyl 1-(5-nitropyridin-2-yl)-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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